molecular formula C14H18N4O2S B2980193 N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide CAS No. 1172003-66-5

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide

Cat. No. B2980193
CAS RN: 1172003-66-5
M. Wt: 306.38
InChI Key: XZUIXRIHTLNQFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid . These compounds are prepared in 2-ethoxy ethanol. Acid chlorides are then condensed with 2-hydroxyethyl piperazine to prepare amide derivatives . Another method involves the use of α-bromoketones and 2-aminopyridines . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridazin-3-yl group, an aminoethyl group, and a phenylmethanesulfonamide group. The exact structure can be determined using spectral (IR, 1 H NMR, and Mass spectra) studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 230.29 and a molecular formula of C8H14N4O2S. Further properties can be determined using various analytical techniques.

Scientific Research Applications

Heterocyclic Compound Synthesis

One-Pot Synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides : A study by Rozentsveig et al. (2013) discusses the synthesis of heterocyclic sulfonamides through a one-pot reaction involving 2-aminopyridines or 2-aminothiazole with N-(2,2-dichloro-2-phenylethylidene)arensulfonamides, leading to nucleophilic addition products. These products are then easily cyclized to form imidazo[1,2-a]pyridin-3-yl)sulfonamides and imidazo[2,1-b]thiazol-5-yl)sulfonamides. This study highlights the versatility of sulfonamides in synthesizing complex heterocyclic compounds (Rozentsveig et al., 2013).

Drug Metabolism and Biocatalysis

Application of Biocatalysis to Drug Metabolism : A publication by Zmijewski et al. (2006) demonstrates the use of Actinoplanes missouriensis for the biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide compound, highlighting the role of microbial biocatalysis in drug metabolism studies. This approach enables the generation of significant quantities of metabolites for further structural characterization, providing insights into the metabolic pathways of sulfonamide drugs (Zmijewski et al., 2006).

Antimicrobial and Anticancer Activity

Synthesis and Antimicrobial Activity of Sulfonamides : Gein et al. (2006) investigated the antimicrobial properties of various sulfonamide derivatives, including 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones. This study signifies the potential of sulfonamide compounds in developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains (Gein et al., 2006).

Theoretical Investigation of Antimalarial Sulfonamides as COVID-19 Drug : Research by Fahim and Ismael (2021) explores the antimalarial activity of sulfonamide derivatives and their potential application as COVID-19 therapeutics. Through computational calculations and molecular docking studies, this work assesses the reactivity and efficacy of sulfonamides against malaria and COVID-19, highlighting the broad therapeutic potential of these compounds (Fahim & Ismael, 2021).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the importance of similar compounds in the pharmaceutical industry, this compound could be a valuable subject for future research .

properties

IUPAC Name

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-12-7-8-14(18-17-12)15-9-10-16-21(19,20)11-13-5-3-2-4-6-13/h2-8,16H,9-11H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUIXRIHTLNQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide

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